WH-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

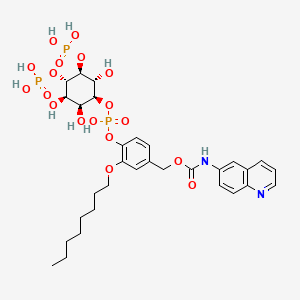

Formule moléculaire |

C31H43N2O18P3 |

|---|---|

Poids moléculaire |

824.6 g/mol |

Nom IUPAC |

[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate |

InChI |

InChI=1S/C31H43N2O18P3/c1-2-3-4-5-6-7-15-46-24-16-19(18-47-31(37)33-21-11-12-22-20(17-21)9-8-14-32-22)10-13-23(24)48-54(44,45)51-28-25(34)26(35)29(49-52(38,39)40)30(27(28)36)50-53(41,42)43/h8-14,16-17,25-30,34-36H,2-7,15,18H2,1H3,(H,33,37)(H,44,45)(H2,38,39,40)(H2,41,42,43)/t25-,26+,27+,28-,29-,30-/m0/s1 |

Clé InChI |

HMMZQMXOCSQOIR-HPSFBBAHSA-N |

SMILES isomérique |

CCCCCCCCOC1=C(C=CC(=C1)COC(=O)NC2=CC3=C(C=C2)N=CC=C3)OP(=O)(O)O[C@H]4[C@H]([C@H]([C@@H]([C@H]([C@@H]4O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES canonique |

CCCCCCCCOC1=C(C=CC(=C1)COC(=O)NC2=CC3=C(C=C2)N=CC=C3)OP(=O)(O)OC4C(C(C(C(C4O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

WH-15 Fluorogenic PLC Reporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WH-15 fluorogenic reporter is a powerful tool for the sensitive and continuous monitoring of mammalian phospholipase C (PLC) activity. PLCs are a family of enzymes crucial to cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] Dysregulation of PLC activity has been implicated in numerous diseases, including cancer and Alzheimer's disease, making it a significant target for therapeutic intervention.[1][2] this compound offers a non-radioactive, high-throughput-compatible method for studying PLC kinetics and for screening potential inhibitors.[1][2] This guide provides a comprehensive overview of the this compound reporter, its mechanism of action, quantitative properties, and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound is a synthetic analog of PIP2, designed to be a specific substrate for PLC isozymes.[3] In its native state, this compound is essentially non-fluorescent. Upon enzymatic cleavage by PLC, a cascade reaction is initiated, resulting in the release of a highly fluorescent molecule, 6-aminoquinoline.[1] This reaction leads to a significant increase in fluorescence intensity, which can be monitored in real-time to determine PLC activity. The fluorescence enhancement upon this compound hydrolysis can be over 20-fold, providing a robust and sensitive readout.[1][2]

The cleavage of this compound by PLC yields three products: inositol 1,4,5-trisphosphate (IP3), a quinomethide derivative, and the fluorescent reporter 6-aminoquinoline.[1][3] The fluorescence of 6-aminoquinoline can be detected with an excitation wavelength in the range of 344-355 nm and an emission wavelength of approximately 535 nm.[1][4]

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound fluorogenic reporter, including its spectral properties and kinetic parameters with various PLC isozymes.

Table 1: Spectral Properties of this compound and its Fluorescent Product

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence State |

| This compound (uncleaved) | 344 - 355 | ~380 | Non-fluorescent |

| 6-Aminoquinoline (cleavage product) | 344 - 355 | 450 and 535 | Highly fluorescent |

Table 2: Kinetic Parameters of PLC Isozymes with this compound and PIP2

| PLC Isozyme | Substrate | K_m (μM) | V_max (pmol/min/ng) |

| PLC-γ1 | This compound | 49 ± 7.2 | 4.2 ± 0.26 |

| PLC-γ1 | PIP2 | 28 ± 2.6 | 2.7 ± 0.07 |

Experimental Protocols

In Vitro PLC Activity Assay

This protocol describes the use of this compound to measure the activity of purified PLC enzymes in a 384-well plate format, suitable for high-throughput screening.

Materials:

-

This compound fluorogenic reporter

-

Purified PLC isozyme (e.g., PLC-γ1)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT

-

Fatty-acid free Bovine Serum Albumin (BSA)

-

384-well black plates

-

Fluorescence plate reader with excitation at ~355 nm and emission at ~535 nm

Procedure:

-

Prepare the this compound solution: Dissolve this compound in the assay buffer to a final concentration of 44 μM. Include 133 μg/mL fatty-acid free BSA in the buffer.

-

Prepare the enzyme solution: Dilute the purified PLC isozyme to the desired concentration in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Set up the reaction:

-

Add 15 μL of the this compound solution to each well of the 384-well plate.

-

Include negative control wells containing the this compound solution but no enzyme.

-

To initiate the reaction, add the diluted PLC enzyme to the wells. The final volume should be consistent across all wells.

-

-

Incubate the reaction: Incubate the plate at 37°C.

-

Measure fluorescence: Monitor the increase in fluorescence over time using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 535 nm.[1] Readings can be taken at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity against time to obtain the reaction progress curve.

-

The initial rate of the reaction can be calculated from the linear portion of the curve.

-

Live-Cell Imaging of PLC Activity (General Guidelines)

Note: Successful live-cell imaging with this compound will likely require optimization of probe loading, incubation times, and imaging parameters for each specific cell type and experimental condition.

Materials:

-

This compound fluorogenic reporter

-

Cultured cells of interest

-

Appropriate cell culture medium and supplements

-

Fluorescence microscope equipped with a suitable filter set (e.g., DAPI or similar UV excitation filter and a green emission filter) and an environmental chamber to maintain temperature, CO₂, and humidity.

-

Imaging dishes or plates

Procedure:

-

Cell Preparation: Plate the cells on imaging dishes or plates and allow them to adhere and grow to the desired confluency.

-

Probe Loading:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in a serum-free medium or an appropriate imaging buffer to the desired final concentration. The optimal concentration will need to be determined empirically but can range from 1 to 10 μM.

-

Remove the culture medium from the cells and wash them with a pre-warmed buffer (e.g., HBSS).

-

Add the this compound loading solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

-

Wash: After incubation, gently wash the cells two to three times with a pre-warmed imaging buffer to remove any excess, unloaded probe.

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Allow the cells to equilibrate before starting the imaging.

-

Acquire baseline fluorescence images.

-

Stimulate the cells with an agonist known to activate PLC (e.g., a growth factor or a GPCR agonist).

-

Capture time-lapse images to monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) within individual cells.

-

Measure the mean fluorescence intensity within the ROIs for each time point.

-

Normalize the fluorescence intensity to the baseline (F/F₀) to quantify the change in PLC activity.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical PLC signaling pathway.

Caption: Mechanism of this compound activation by PLC.

Caption: In vitro PLC activity assay workflow.

References

- 1. A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorogenic, small molecule reporter for mammalian phospholipase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

WH-15: A Fluorogenic Probe for Real-Time Monitoring of Phospholipase C Signaling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of WH-15, a fluorogenic small molecule reporter for monitoring the activity of Phospholipase C (PLC) isozymes. We will delve into the core principles of its function within the PLC signaling pathway, present key quantitative data, and provide detailed experimental protocols for its use in in vitro assays.

Introduction to Phospholipase C Signaling

Phospholipase C (PLC) enzymes are a critical component of cellular signal transduction pathways, playing a pivotal role in the regulation of numerous physiological processes.[1][2][3][4] These membrane-associated enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid, into two essential second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][2] The thirteen identified mammalian PLC isozymes are categorized into six subfamilies (β, γ, δ, ε, ζ, η), each exhibiting distinct mechanisms of activation and regulation.[3][6] Dysregulation of PLC signaling has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disorders, making PLC isozymes attractive targets for drug development.[1]

The Core Mechanism of this compound Action

This compound is a novel fluorogenic reporter molecule designed to act as a substrate for PLC isozymes, enabling the real-time measurement of their enzymatic activity.[1] Structurally, this compound is an analog of the natural PLC substrate, PIP2.[5]

The mechanism of action is centered on a PLC-mediated cleavage of this compound in a cascade reaction. This enzymatic hydrolysis yields three products: inositol 1,4,5-trisphosphate (IP3), a quinomethide derivative, and the fluorescent molecule 6-aminoquinoline.[1][5][7] The carbamate derivative of 6-aminoquinoline within the intact this compound molecule is non-fluorescent.[1] However, upon cleavage by PLC, the released 6-aminoquinoline exhibits a strong fluorescence emission, which can be readily detected.[1][5][7] This fluorescence enhancement, reported to be over 20-fold, provides a direct and quantifiable measure of PLC activity.[1]

Caption: Mechanism of this compound action.

Quantitative Data: Kinetic Properties of this compound

This compound has been demonstrated to be a substrate for various PLC isozymes.[1] Kinetic studies have been performed to characterize its interaction with PLC-γ1, revealing that it serves as an essentially equivalent substrate to the endogenous PIP2 under assay conditions.[1]

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/ng) |

| PLC-γ1 | This compound | 49 ± 7.2 | 4.2 ± 0.26 |

| PLC-γ1 | PIP2 | 28 ± 2.6 | 2.7 ± 0.07 |

| Source: [1] |

Experimental Protocol: In Vitro PLC Activity Assay

The following provides a generalized protocol for measuring PLC activity in vitro using this compound. This protocol may require optimization depending on the specific PLC isozyme and experimental conditions.

Materials:

-

Recombinant PLC enzyme or cell lysate containing PLC

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 2 mM EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Assay Buffer: Prepare the assay buffer with the desired free Ca2+ concentration. Calcium concentration is a critical factor as PLC activity is Ca2+-dependent.[5]

-

Dilute PLC Enzyme/Lysate: Dilute the PLC enzyme or cell lysate to the desired concentration in the assay buffer.

-

Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to the final desired concentration (e.g., 2.5 µM - 30 µM).[5][7]

-

Set up the Reaction: In a 96-well black microplate, add the diluted PLC enzyme/lysate.

-

Initiate the Reaction: To start the reaction, add the this compound working solution to the wells containing the PLC enzyme/lysate.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60-90 minutes).[5][7]

-

Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at approximately 344 nm and emission at approximately 535 nm.[7]

-

Data Analysis: The rate of PLC activity can be calculated from the increase in fluorescence over time. For inhibitor screening, compare the fluorescence in the presence of test compounds to a control without the compound.

Caption: Experimental workflow for an in vitro PLC assay using this compound.

Applications in Drug Development

The development of this compound as a reliable fluorogenic reporter for PLC activity has significant implications for drug discovery and development.[1] Its utility spans from basic research to high-throughput screening (HTS) of potential PLC inhibitors.[1][2] By providing a direct and sensitive method to measure PLC activity, this compound facilitates:

-

High-Throughput Screening: The assay format is amenable to HTS, allowing for the rapid screening of large compound libraries to identify potential PLC inhibitors.

-

Mechanism of Action Studies: this compound can be used to investigate the mechanism of action of novel compounds targeting the PLC signaling pathway.

-

Enzyme Kinetics: The reporter allows for the detailed characterization of enzyme kinetics, including the determination of inhibitor potency (e.g., IC50 values).

-

Live-Cell Imaging: The potential for this compound to be used in live-cell imaging applications would provide invaluable insights into the spatiotemporal dynamics of PLC activation in living systems.[1]

Conclusion

This compound represents a significant advancement in the study of PLC signaling. As a robust and sensitive fluorogenic reporter, it provides a powerful tool for researchers and drug development professionals. Its ability to directly measure PLC activity in a continuous assay format simplifies the study of this important enzyme class and opens up new avenues for the discovery of novel therapeutics targeting PLC-mediated diseases. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this compound in a research setting.

References

- 1. A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phospholipase C - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Spectral Properties and Excitation/Emission of WH-15

Introduction

Comprehensive searches for a compound designated "WH-15" with measurable spectral or fluorescent properties have not yielded specific data within the public domain. The information available relates to general principles of fluorescence spectroscopy or discusses compounds with similar naming conventions but distinct chemical identities, such as JWH-015 or molecules related to 15-lipoxygenase, none of which are confirmed to be synonymous with "this compound" or possess the requested spectral characteristics.

This guide, therefore, outlines the fundamental principles and experimental protocols for characterizing the spectral properties of a novel fluorophore, using the placeholder "this compound" to illustrate the methodologies. This framework can be applied by researchers, scientists, and drug development professionals once the compound becomes available for analysis.

Core Concepts in Fluorescence Spectroscopy

Fluorescence is a luminescence phenomenon where a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state.[1] The molecule then quickly relaxes to its lowest vibrational excited state and subsequently returns to the ground state by emitting a photon.[1] The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[2]

The key spectral properties of a fluorophore include:

-

Excitation and Emission Spectra: The excitation spectrum shows the relative efficiency of different wavelengths of light to excite the fluorophore, while the emission spectrum illustrates the distribution of emitted wavelengths.[3]

-

Molar Absorptivity (or Molar Extinction Coefficient): A measure of how strongly a chemical species absorbs light at a given wavelength.

-

Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[4]

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.[1]

Experimental Protocols for Spectral Characterization

The following are standard experimental methodologies for determining the spectral properties of a compound like "this compound".

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).[4]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution). The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to an estimated emission wavelength.

-

Scan a range of excitation wavelengths and measure the corresponding fluorescence intensity.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[2]

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths and measure the fluorescence intensity.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).[2]

-

Measurement of Molar Absorptivity

Objective: To quantify the light absorption of this compound at a specific wavelength.

Instrumentation: A UV-Visible spectrophotometer.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a suitable solvent.

-

Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λex).

-

Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law, the slope of the resulting line is the product of the molar absorptivity (ε) and the path length (l) of the cuvette. Molar absorptivity can be calculated using the formula: A = εcl, where A is absorbance, c is concentration, and l is the path length.

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of fluorescence.

Methodology:

The relative quantum yield is often determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescent standard with absorption and emission properties similar to this compound (e.g., quinine sulfate in 0.1 M H2SO4).

-

Absorbance Measurement: Prepare solutions of both the sample (this compound) and the standard at concentrations that yield an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Measurement: Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield (Φ) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Presentation

Once experimentally determined, the spectral properties of this compound should be summarized in a clear and concise table for easy comparison and reference.

| Spectral Property | Value | Units |

| Excitation Maximum (λex) | TBD | nm |

| Emission Maximum (λem) | TBD | nm |

| Stokes Shift | TBD | nm |

| Molar Absorptivity (ε) at λex | TBD | M-1cm-1 |

| Fluorescence Quantum Yield (Φ) | TBD | - |

| Fluorescence Lifetime (τ) | TBD | ns |

| TBD: To Be Determined experimentally. |

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of experiments for characterizing the spectral properties of a novel compound.

Caption: Experimental workflow for determining the spectral properties of this compound.

Signaling Pathway (Hypothetical)

As the mechanism of action for "this compound" is unknown, a hypothetical signaling pathway is presented below to illustrate the use of Graphviz for visualizing such relationships. This example depicts a generic pathway where this compound inhibits a kinase, leading to downstream effects.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

While specific spectral data for "this compound" is not currently available in the public domain, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols and data presentation formats outlined herein will enable researchers to systematically investigate and document the spectral properties of this and other novel fluorescent compounds. The provided diagrams serve as templates for visualizing experimental workflows and potential biological mechanisms of action.

References

WH-15: A Fluorogenic Sensor for Real-Time Monitoring of Phospholipase C Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WH-15, a novel small-molecule fluorogenic reporter for monitoring the enzymatic activity of mammalian Phospholipase C (PLC) isozymes. This compound offers a continuous, real-time method for assaying PLC activity, making it a valuable tool for high-throughput screening of PLC inhibitors and for studying the dynamics of PLC signaling in live cells.

Core Principle of this compound as a PLC Activity Sensor

This compound is designed as a soluble analog of phosphatidylinositol 4,5-bisphosphate (PIP2), the natural substrate of PLC.[1] The core mechanism of this compound as a PLC activity sensor lies in its enzymatic cleavage by PLC, which liberates a fluorescent reporter molecule. In its uncleaved state, the carbamate derivative of the aminoquinoline in this compound exhibits an emission maximum at 380 nm when excited at 344 nm.[2] Upon hydrolysis by PLC, this compound is cleaved in a cascade reaction to produce inositol 1,4,5-trisphosphate (IP3), a quinomethide derivative, and the fluorescent molecule 6-aminoquinoline.[1][2][3] The released 6-aminoquinoline has distinct fluorescence properties, with emission maxima at approximately 450 nm and 535 nm upon excitation at 344 nm.[2][3] This significant shift in fluorescence emission allows for the direct and real-time measurement of PLC enzymatic activity.

The increase in fluorescence intensity at 535 nm is directly proportional to the amount of this compound hydrolyzed by PLC, providing a quantitative measure of enzyme activity.[2][3] Studies have demonstrated a substantial increase in fluorescence emission, with a reported 17.6-fold increase at 535 nm when this compound is incubated with wild-type PLC-δ1 compared to a catalytically inactive mutant or no enzyme.[2]

Quantitative Data Summary

This compound has been characterized as a general substrate for various PLC isozymes and exhibits kinetic properties comparable to the endogenous substrate, PIP2, under assay conditions.[2]

| Parameter | Value | PLC Isozyme | Comparison with PIP2 | Reference |

| Km | 49 ± 7.2 µM | PLC-γ1 | PIP2 Km = 28 ± 2.6 µM | [2] |

| Vmax | 4.2 ± 0.26 pmol/min/ng | PLC-γ1 | PIP2 Vmax = 2.7 ± 0.07 pmol/min/ng | [2] |

| Excitation Wavelength (λex) | 344 nm | N/A | N/A | [2][3] |

| Emission Wavelength (λem) | ~530-535 nm | N/A | N/A | [2][3] |

| Fold Change in Emission | ~6 to 17.6-fold | PLC-β3, PLC-δ1 | N/A | [2][3] |

Experimental Protocols

In Vitro PLC Enzyme Activity Assay

This protocol describes the measurement of PLC activity using this compound with purified recombinant PLC enzyme.

Materials:

-

Purified recombinant PLC enzyme (e.g., PLC-β1, PLC-γ1, PLC-δ1)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 3 mM EGTA, 2 mM DTT)

-

CaCl2 solution to achieve desired free Ca2+ concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the reaction mixture in the microplate wells by adding the assay buffer.

-

Add this compound to the wells to a final concentration of 2.5 µM to 30 µM.[1][3]

-

If investigating Ca2+ dependence, add CaCl2 to achieve the desired free calcium concentrations.[1][3]

-

Initiate the reaction by adding the purified PLC enzyme (e.g., 10 nM to 20 ng).[1][3]

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence in real-time with excitation at 344 nm and emission at 535 nm.[2][3]

-

Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration (e.g., 60-90 minutes).[1][2]

-

For endpoint assays, incubate the reaction for a fixed time (e.g., 60 minutes) before measuring the final fluorescence.

-

Include control reactions without PLC enzyme and with a catalytically inactive PLC mutant to determine background fluorescence.[2]

-

Calculate the rate of this compound hydrolysis from the linear phase of the fluorescence increase over time. Normalize the fluorescence to the initial fluorescence of a reaction without PLC.[3]

Live-Cell Imaging of PLC Activity

This protocol outlines the use of this compound to visualize PLC activity in living cells.

Materials:

-

Cultured mammalian cells

-

Cell culture medium

-

This compound stock solution

-

Agonist to stimulate PLC activity (e.g., a Gq-coupled receptor agonist)

-

Fluorescence microscope equipped with a suitable filter set for excitation at ~344 nm and emission at ~535 nm.

-

Live-cell imaging chamber

Procedure:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

On the day of the experiment, replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with this compound by adding it to the imaging buffer at a final concentration optimized for the cell type (typically in the low micromolar range). Incubate for a sufficient time to allow for cell penetration.

-

Mount the imaging dish on the fluorescence microscope stage and maintain physiological conditions (e.g., 37°C and 5% CO2).

-

Acquire baseline fluorescence images before stimulation.

-

Stimulate the cells by adding a PLC-activating agonist to the imaging buffer.

-

Immediately begin time-lapse imaging to capture the dynamic changes in fluorescence.

-

Continue imaging for a desired period to monitor the full course of the PLC response.

-

Analyze the changes in intracellular fluorescence intensity over time in specific regions of interest (e.g., cytoplasm, plasma membrane).

Mandatory Visualizations

Caption: Canonical PLC signaling pathway initiated by GPCR activation.

Caption: Workflow of this compound cleavage and fluorescence detection.

References

WH-15: An In-depth Technical Guide to its Specificity for Phospholipase C Isozymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase C (PLC) isozymes are a family of intracellular enzymes that play a critical role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade is fundamental to numerous cellular processes, and dysregulation of PLC activity is implicated in various diseases, including cancer and neurodegenerative disorders. The development of specific tools to probe the activity of different PLC isozymes is therefore of significant interest in both basic research and drug discovery.

WH-15 is a fluorogenic, water-soluble small molecule designed as a substrate for PLC isozymes.[2][3] Structurally, it is an analog of PIP2.[4] Upon enzymatic cleavage by PLC, this compound undergoes a cascade reaction that results in the release of the highly fluorescent compound 6-aminoquinoline.[2][5] This property allows for the real-time monitoring of PLC activity in vitro, making this compound a valuable tool for biochemical assays and high-throughput screening of PLC modulators.[2][3] This technical guide provides a comprehensive overview of the specificity of this compound for various PLC isozymes, including detailed experimental protocols and a summary of the available quantitative data.

This compound Hydrolysis and Detection

The enzymatic reaction at the core of this compound's utility is the PLC-mediated hydrolysis of its phosphoinositol head group. This initial cleavage triggers a subsequent chemical rearrangement that liberates 6-aminoquinoline, a fluorophore with distinct spectral properties from the parent this compound molecule. The increase in fluorescence intensity at an emission wavelength of approximately 535 nm (with an excitation wavelength of around 344-355 nm) is directly proportional to the rate of this compound hydrolysis and thus, the enzymatic activity of the PLC isozyme being assayed.[2][5]

Specificity of this compound for PLC Isozymes

While this compound is a substrate for multiple PLC isozymes, the rate of its hydrolysis can vary between different isoforms. The available data suggests that this compound is readily cleaved by members of the PLC-β, PLC-γ, and PLC-δ families.

Quantitative Data on this compound Hydrolysis by PLC Isozymes

A direct, comprehensive comparison of the kinetic parameters (Km, Vmax, kcat) of this compound across all PLC isozymes in a single study is not currently available in the published literature. However, several studies have reported on the activity of specific purified PLC isoforms with this compound, providing a basis for a semi-quantitative comparison. The following table summarizes the available data. It is important to note that experimental conditions, such as substrate and enzyme concentrations, may vary between studies.

| PLC Isozyme | Substrate Concentration (this compound) | Enzyme Concentration | Relative Activity/Observation | Reference |

| PLC-β1 | 30 µM | 20 ng | Ca2+-dependent activity observed. | [4] |

| PLC-β2 | 44 µM | 20 ng | Shows activity, appears lower than PLC-δ1 under these conditions. | [5] |

| PLC-β3 | 2.5 µM | 10 nM | Robust hydrolysis observed, leading to a 6-fold increase in fluorescence. | [6] |

| PLC-γ1 | 44 µM | 20 ng | Shows activity, appears lower than PLC-δ1 under these conditions. | [5] |

| PLC-γ1 | 3 µM | 2 µg | Wild-type and constitutively active mutants show similar capacity to hydrolyze this compound. | [7][8] |

| PLC-γ2 | 10 µM | Not specified | Used in assays to identify allosteric activators. | [2] |

| PLC-δ1 | 44 µM | 20 ng | High activity observed, resulting in a ~30-fold increase in fluorescence. | [5] |

Note: The "Relative Activity/Observation" is a qualitative summary from the source and direct quantitative comparison between different studies should be made with caution due to varying experimental conditions.

Experimental Protocols

The following section provides a detailed methodology for a standard in vitro PLC activity assay using this compound, based on protocols published in peer-reviewed literature.[5] This protocol can be adapted for different PLC isozymes.

Materials and Reagents

-

Purified PLC isozyme

-

This compound substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl2, 3 mM EGTA, 2 mM DTT

-

Fatty-acid free Bovine Serum Albumin (BSA)

-

384-well microplates

-

Fluorescence plate reader with excitation at ~355 nm and emission at ~530 nm

Assay Procedure

-

Prepare the Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl2, 3 mM EGTA, and 2 mM DTT. It is also recommended to include a carrier protein like fatty-acid free BSA at a concentration of approximately 133 µg/mL to prevent non-specific binding of the enzyme.[5]

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. The final concentration of this compound in the assay typically ranges from 10 µM to 50 µM.[2][5]

-

Dilute the purified PLC isozyme in the assay buffer to the desired concentration. A typical concentration is around 20 ng per 15 µL reaction volume.[5]

-

-

Set up the Reaction:

-

In a 384-well microplate, add the assay buffer containing BSA.

-

Add the this compound stock solution to achieve the desired final concentration.

-

Pre-incubate the plate at 37°C for a few minutes to ensure temperature equilibration.

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the diluted purified PLC isozyme to each well.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a desired period (e.g., 60 minutes), with readings taken every 1-2 minutes.

-

Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 530 nm.[2][5]

-

-

Data Analysis:

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

For inhibitor screening, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the test compound.

-

Signaling Pathways of PLC Isozymes

The different families of PLC isozymes (β, γ, and δ) are activated by distinct upstream signaling pathways, highlighting the complexity of phosphoinositide signaling.

-

PLC-β isozymes are typically activated by G protein-coupled receptors (GPCRs) through the Gαq or Gβγ subunits of heterotrimeric G proteins.[9]

-

PLC-γ isozymes are regulated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. Their activation involves recruitment to the plasma membrane and subsequent tyrosine phosphorylation.[9]

-

PLC-δ isozymes are thought to be regulated by intracellular calcium levels and may also be activated downstream of other signaling pathways.[9]

Conclusion

This compound is a valuable fluorogenic substrate for monitoring the in vitro activity of various PLC isozymes. While it is not specific to a single isoform, the available data indicates that it is readily hydrolyzed by members of the PLC-β, -γ, and -δ families. The lack of a comprehensive comparative study on the kinetics of this compound with all PLC isozymes highlights an area for future research that would greatly enhance its utility as a specific probe. The provided experimental protocol offers a standardized method for assessing PLC activity, which can be employed for isozyme characterization and inhibitor screening. Further investigation into the differential hydrolysis rates of this compound by the full panel of PLC isozymes will provide a more complete understanding of its specificity and broaden its applications in the study of phosphoinositide signaling.

References

- 1. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput assay platform to discover small molecule activators of the phospholipase PLC-γ2 to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorogenic, small molecule reporter for mammalian phospholipase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Interleukin-15 (IL-15) for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ T cells. Its ability to stimulate potent anti-tumor immune responses has made it a compelling target for cancer immunotherapy. Live cell imaging provides an invaluable tool for dissecting the complex and dynamic signaling events orchestrated by IL-15 in real-time, offering insights into its mechanism of action and facilitating the development of novel therapeutics. This guide provides a comprehensive technical overview of the core principles and methodologies for studying IL-15 signaling using live cell imaging techniques.

Core Concepts in IL-15 Signaling

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/15Rβ or CD122) chain, and the common gamma (γc or CD132) chain, which is shared with other cytokines like IL-2, IL-4, IL-7, IL-9, and IL-21. A unique feature of IL-15 biology is its primary mode of action through trans-presentation, where IL-15 is presented by one cell (e.g., a dendritic cell) to a neighboring target cell (e.g., an NK cell).

IL-15 Signaling Pathways

Upon binding to its receptor complex, IL-15 activates several downstream signaling cascades, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways being the most prominent.

1. JAK/STAT Pathway:

The binding of the IL-15/IL-15Rα complex to the IL-2/15Rβ and γc chains on the target cell leads to the activation of JAK1 and JAK3, which are associated with the β and γc chains, respectively. This activation triggers a cascade of phosphorylation events, culminating in the phosphorylation and activation of STAT3 and STAT5. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and effector functions.

The Intricacies of Background Fluorescence in the Application of WH-15, a Fluorogenic Reporter of Phospholipase C

A Technical Guide for Researchers and Drug Development Professionals

The study of cellular signaling pathways is paramount in understanding both normal physiological processes and the progression of diseases. Phospholipase C (PLC) enzymes are critical components of these pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). To investigate the dynamics of PLC activity, researchers utilize fluorogenic probes such as WH-15. This technical guide provides an in-depth analysis of the this compound compound, with a core focus on understanding and mitigating its background fluorescence to ensure accurate and sensitive detection of PLC activity in live cells.

Understanding the this compound Probe: Mechanism and Spectral Properties

This compound is a synthetic, fluorogenic small molecule designed to report the enzymatic activity of PLC isozymes.[1] Its innovative design is predicated on a cascade reaction initiated by PLC-mediated cleavage. The uncleaved this compound molecule is largely non-fluorescent in the detection range of its product. Upon enzymatic action by PLC, this compound is hydrolyzed, leading to the release of the highly fluorescent molecule 6-aminoquinoline.[1][2][3][4]

A key feature of this compound for managing background signal is the significant spectral shift between the uncleaved probe and its fluorescent product. The intact this compound molecule exhibits an emission maximum at approximately 380 nm when excited at 344 nm.[3] In contrast, the liberated 6-aminoquinoline has a distinct emission profile with a maximum at around 530 nm under the same excitation wavelength, providing a substantial Stokes shift that is advantageous for minimizing background from the unreacted probe.[2][3] This spectral separation is fundamental to achieving a high signal-to-noise ratio in experimental setups.

Quantitative Data for this compound and its Fluorescent Product

For quantitative analysis of PLC activity, understanding the kinetic parameters of this compound and the photophysical properties of its fluorescent product, 6-aminoquinoline, is essential. The following tables summarize the key quantitative data available for the this compound probe.

| Parameter | Value | PLC Isozyme | Reference |

| Km | 49 µM | PLC-γ1 | [3] |

| 30 µM | PLC-δ1 | [3] | |

| 86.1 µM | PLC-β2 | [3] | |

| Vmax | 4.2 pmol/min/ng | PLC-γ1 | [3] |

| 1.2 pmol/min/ng | PLC-δ1 | [3] | |

| 1.2 pmol/min/ng | PLC-β2 | [3] |

Table 1: Kinetic Parameters of this compound with PLC Isozymes

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~344 nm | [2][3] |

| Emission Wavelength (λem) | ~530 nm (primary) and ~450 nm (secondary) | [2][3] |

Table 2: Spectral Properties of 6-Aminoquinoline (Fluorescent Product of this compound Cleavage)

Experimental Protocols

The successful application of this compound for monitoring PLC activity in live cells necessitates meticulous experimental design and execution. Below are detailed methodologies for key experiments involving the this compound probe.

General Workflow for Live Cell Imaging with this compound

Caption: General workflow for live cell imaging experiments using the this compound probe.

Detailed Protocol for Live Cell Imaging of PLC Activity:

-

Cell Preparation:

-

Seed cells of interest in a glass-bottom imaging dish or a black-walled, clear-bottom microplate suitable for fluorescence microscopy.

-

Culture the cells in their appropriate growth medium until they reach the desired confluency (typically 70-90%).

-

-

Probe Loading:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in a physiologically compatible imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS, or a phenol red-free medium). The final concentration of this compound will need to be optimized for the specific cell type and experimental conditions, but a starting point of 1-10 µM is recommended.

-

Gently wash the cells twice with the pre-warmed imaging buffer to remove any residual growth medium.

-

Incubate the cells with the this compound working solution for a predetermined time (e.g., 30-60 minutes) at 37°C in a cell culture incubator. The optimal loading time should be determined empirically.

-

After incubation, wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound this compound probe.

-

-

Image Acquisition:

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a 37°C and 5% CO2 environmental chamber.

-

Set the excitation wavelength to ~344 nm and the emission detection to ~530 nm.

-

Acquire baseline fluorescence images before stimulating the cells.

-

To induce PLC activity, add the desired stimulus (e.g., a growth factor or agonist) to the imaging buffer.

-

Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Perform background correction on the acquired images. This can be done by subtracting the average fluorescence intensity of a region of interest without cells or by using an image of unstained cells acquired with the same settings.

-

Measure the mean fluorescence intensity of the cells at each time point.

-

Plot the change in fluorescence intensity over time to visualize the kinetics of PLC activation.

-

Mitigating Background Fluorescence

A primary challenge in using any fluorogenic probe is managing background fluorescence. The following strategies can be employed to minimize background signal when using this compound:

-

Spectral Separation: As previously mentioned, the significant Stokes shift between the uncleaved and cleaved forms of this compound is a key advantage. Utilize appropriate filter sets to specifically capture the emission at ~530 nm while minimizing the collection of emission from the uncleaved probe at ~380 nm.

-

Control Experiments: To accurately quantify the fluorescence signal from this compound cleavage, it is crucial to perform several control experiments:

-

Unstained Cells: Image cells that have not been loaded with this compound to determine the level of cellular autofluorescence at the chosen excitation and emission wavelengths.

-

Vehicle Control: Treat cells with the vehicle used to dissolve the stimulus to ensure that it does not induce a fluorescent response.

-

Inhibitor Control: Pre-treat cells with a known PLC inhibitor before adding the stimulus and this compound to confirm that the observed fluorescence increase is indeed due to PLC activity.

-

-

Optimization of Probe Concentration and Loading Time: Use the lowest possible concentration of this compound that provides a detectable signal. Higher concentrations can lead to increased non-specific binding and background fluorescence. Similarly, optimize the incubation time to ensure adequate probe loading without excessive accumulation in non-target cellular compartments.

-

Washing Steps: Thoroughly wash the cells after probe loading to remove any unbound this compound from the extracellular medium.[5]

-

Choice of Imaging Medium: Standard cell culture media often contain fluorescent components like phenol red and riboflavin. For live-cell imaging, it is highly recommended to use a phenol red-free and serum-free imaging buffer or a specialized low-background imaging medium.

-

Image Processing: Post-acquisition background subtraction can be a powerful tool. However, it should be applied consistently across all experimental and control images.

Phospholipase C Signaling Pathway

Caption: A simplified diagram of the Phospholipase C (PLC) signaling pathway.

The PLC family of enzymes consists of several isozymes, each with distinct regulatory mechanisms.[5][6][7] PLC-β isozymes are typically activated by G-protein coupled receptors (GPCRs) via Gαq or Gβγ subunits.[6][7] In contrast, PLC-γ isozymes are activated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[6] The activation of PLC leads to the hydrolysis of PIP2, generating IP3 and DAG.[5][8] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[9] DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[8] Both the calcium signal and PKC activation lead to a wide array of downstream cellular responses, including gene expression, cell proliferation, and differentiation.

Specificity and Potential Off-Target Effects of this compound

The utility of any chemical probe is contingent on its specificity for the intended target. Studies have shown that this compound is selectively hydrolyzed by PLC enzymes and not by other phospholipases such as phospholipase A2 (PLA2) or phospholipase D (PLD).[3] Furthermore, experiments using cell lysates have demonstrated that the fluorescence increase is significantly enhanced in cells overexpressing PLC isozymes, and this increase is not observed with a catalytically inactive mutant of PLC, indicating that the probe reports on the enzymatic activity of PLC.[3]

While this compound exhibits good selectivity for PLC, it is important for researchers to be aware of potential off-target effects that can arise with any small molecule probe. These can include:

-

Non-specific Binding: The probe may non-specifically associate with cellular membranes or proteins, which could contribute to background fluorescence.

-

Non-enzymatic Hydrolysis: Although unlikely under physiological conditions, the stability of the probe in the cellular environment should be considered.

-

Cellular Health: High concentrations of the probe or prolonged incubation times may affect cell viability, which can indirectly impact fluorescence measurements.

To address these potential issues, it is essential to perform the appropriate control experiments as outlined in the "Mitigating Background Fluorescence" section and to carefully optimize the experimental conditions for each specific cell type and application.

Conclusion

The this compound fluorogenic probe is a valuable tool for the real-time investigation of Phospholipase C activity in living cells. Its mechanism of action, which results in the release of the fluorescent molecule 6-aminoquinoline upon PLC cleavage, provides a sensitive readout of enzymatic activity. A thorough understanding of the spectral properties of both the uncleaved probe and its fluorescent product is crucial for minimizing background fluorescence. By implementing the detailed experimental protocols and background mitigation strategies outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the complex and dynamic regulation of PLC signaling in health and disease. As with any chemical probe, careful experimental design, including the use of appropriate controls, is paramount for obtaining accurate and reproducible results.

References

- 1. A fluorogenic, small molecule reporter for mammalian phospholipase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Phospholipase_C [bionity.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the WH-15 PLC Reporter

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic WH-15 reporter for monitoring Phospholipase C (PLC) activity. It includes a summary of its core mechanism, detailed experimental protocols, and quantitative data for key PLC isozymes, enabling researchers to effectively utilize this tool in their studies.

Core Concepts of the this compound PLC Reporter

The this compound reporter is a synthetic analog of phosphatidylinositol 4,5-bisphosphate (PIP2), the natural substrate for PLC enzymes. It is designed to be water-soluble and act as a substrate for various PLC isozymes. The key feature of this compound is its ability to generate a fluorescent signal upon cleavage by PLC, providing a real-time readout of enzyme activity.

Upon enzymatic hydrolysis by PLC, this compound undergoes a cascade reaction that releases the highly fluorescent molecule 6-aminoquinoline.[1] This fluorophore exhibits a significant increase in fluorescence emission at approximately 535 nm when excited at 344 nm, allowing for sensitive detection of PLC activity.[1] In its uncleaved state, the carbamate derivative of the aminoquinoline in this compound has a maximal emission at 380 nm.[1] This spectral shift from 380 nm to 535 nm provides a robust and clear signal for monitoring the enzymatic reaction. The reporter has been shown to be a general substrate for different PLC isozymes, including PLC-β, PLC-γ, and PLC-δ.[1]

Quantitative Data: Kinetic Parameters of PLC Isozymes

The following table summarizes the kinetic constants (Km and Vmax) for PLCγ1 with the this compound reporter and its natural substrate, PIP2. This data is essential for comparative studies and for understanding the efficiency of this compound as a PLC substrate.

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/ng) |

| PLC-γ1 | This compound | 49 ± 7.2 | 4.2 ± 0.26 |

| PLC-γ1 | PIP2 | 28 ± 2.6 | 2.7 ± 0.07 |

Table 1: Kinetic parameters of PLC-γ1 with this compound and PIP2.[1]

Experimental Protocols

Protocol 1: In Vitro PLC Activity Assay with Purified Enzymes

This protocol details the steps for measuring the activity of purified PLC isozymes using the this compound reporter.

Materials:

-

Purified PLC enzyme (e.g., PLC-β, PLC-γ, or PLC-δ)

-

This compound reporter

-

Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, and 133 µg/mL fatty-acid free BSA

-

Fluorometer capable of excitation at 344 nm and emission detection at 535 nm

-

37°C incubator or heated plate reader

Procedure:

-

Prepare the assay buffer and warm it to 37°C.

-

Dissolve the this compound reporter in the assay buffer to a final concentration of 44 μM.

-

In a suitable reaction vessel (e.g., a microplate well), add 15 μL of the this compound solution.

-

Initiate the reaction by adding 20 ng of the purified PLC enzyme to the this compound solution.

-

Immediately place the reaction in a fluorometer pre-heated to 37°C.

-

Record the fluorescence intensity at 535 nm (excitation at 344 nm) at regular intervals (e.g., every 2 minutes) for a desired period (e.g., 60 minutes).

-

As a negative control, run a parallel reaction without the PLC enzyme to measure background fluorescence.

-

Data Analysis: Normalize the fluorescence readings by subtracting the background fluorescence. The rate of increase in fluorescence is proportional to the PLC activity.

Protocol 2: PLC Activity Assay in Cell Lysates

This protocol provides a framework for measuring endogenous or overexpressed PLC activity in cell lysates using the this compound reporter. Optimization of cell lysis conditions may be required depending on the cell type.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

This compound reporter

-

Assay Buffer (as described in Protocol 1)

-

Fluorometer

-

Cell scraper

-

Microcentrifuge

Procedure:

A. Cell Lysate Preparation:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Place the culture vessel on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100 μL for a 10 cm dish).

-

Scrape the cells from the surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

B. This compound Assay:

-

Dilute the cell lysate to the desired protein concentration with the assay buffer.

-

In a microplate, add the diluted cell lysate to the wells.

-

Add the this compound reporter to each well to a final concentration of 50 μM.

-

As a negative control, use lysate from cells that do not express the PLC of interest or use a specific PLC inhibitor.

-

Measure the fluorescence at 535 nm (excitation at 344 nm) over time at 37°C.

-

Data Analysis: Normalize the fluorescence signal to the initial fluorescence and compare the rates of fluorescence increase between different experimental conditions.

Visualizations: Signaling Pathway and Experimental Workflows

To further elucidate the mechanisms and procedures described, the following diagrams are provided.

Caption: The Phospholipase C (PLC) signaling pathway.

Caption: Experimental workflow for the this compound PLC reporter assay.

Caption: Mechanism of fluorescence generation by the this compound reporter.

References

Methodological & Application

Application Notes and Protocols: Visualizing IL-15 Signaling in Live Cells

A Note on Terminology: The following protocol is centered on Interleukin-15 (IL-15), a cytokine crucial for the development and activation of immune cells. It is presumed that the query "WH-15" was a typographical error for "IL-15," as the latter is a well-established signaling molecule with relevance to live cell imaging in immunology and drug development.

Introduction

Interleukin-15 (IL-15) is a pro-inflammatory cytokine that plays a pivotal role in the proliferation, survival, and activation of various lymphocyte lineages, including Natural Killer (NK) cells and T-cells.[1] Its signaling is primarily mediated through a heterotrimeric receptor complex composed of the IL-15 receptor alpha subunit (IL-15Rα), the IL-2/IL-15 receptor beta subunit (IL-2/15Rβ), and the common gamma chain (γc). Dysregulation of the IL-15 signaling pathway has been implicated in autoimmune diseases and various cancers, making it a significant target for drug discovery and development.[1]

Live cell imaging provides a powerful tool to dissect the spatio-temporal dynamics of IL-15-induced signaling events in real-time. This application note details a protocol for visualizing a key step in the IL-15 signaling cascade: the nuclear translocation of the Signal Transducer and Activator of Transcription 5 (STAT5). Upon IL-15 binding to its receptor, Janus kinases (JAKs) are activated, leading to the phosphorylation and subsequent dimerization of STAT5.[1] These STAT5 dimers then translocate from the cytoplasm to the nucleus to regulate the transcription of target genes.[1][2] Monitoring this translocation event in live cells offers a dynamic and quantitative readout of IL-15 receptor activation and downstream signaling.

Applications in Research and Drug Development

-

Mechanism of Action Studies: Elucidate the kinetics of IL-15-induced signaling in different immune cell types.

-

Drug Discovery: Screen for novel agonists or antagonists of the IL-15 signaling pathway by quantifying their effect on STAT5 nuclear translocation.

-

Immunotherapy Research: Investigate the activation of T-cells and NK cells by IL-15 or IL-15-based therapeutics in real-time.[3]

-

Disease Modeling: Study the effects of mutations in the IL-15 signaling pathway on cellular responses in patient-derived cells.

Experimental Protocol: Live Cell Imaging of IL-15-Induced STAT5 Nuclear Translocation

This protocol describes the use of a STAT5a-GFP (Green Fluorescent Protein) fusion protein to visualize its translocation to the nucleus upon stimulation with IL-15.

I. Materials and Reagents

| Reagent | Supplier | Purpose |

| Human T-cell line (e.g., Jurkat) | ATCC | Model system for IL-15 signaling |

| RPMI-1640 Medium | Gibco | Cell culture medium |

| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |

| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |

| STAT5a-GFP expression vector | Addgene | Plasmid for expressing the fluorescently tagged STAT5a protein |

| Transfection Reagent (e.g., Lipofectamine) | Invitrogen | For introducing the STAT5a-GFP plasmid into cells |

| Recombinant Human IL-15 | R&D Systems | Stimulus to activate the IL-15 signaling pathway |

| Hoechst 33342 | Invitrogen | Live-cell stain for visualizing the nucleus |

| Live Cell Imaging Solution | Invitrogen | Optically clear, physiological buffer for imaging |

| Glass-bottom imaging dishes (35 mm) | MatTek | Culture vessel for high-resolution microscopy |

II. Experimental Workflow

Caption: Experimental workflow for live cell imaging of IL-15-induced STAT5 nuclear translocation.

III. Detailed Protocol

Day 1: Cell Seeding and Transfection

-

Seed Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin into 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

-

Prepare the STAT5a-GFP plasmid DNA and transfection reagent mixture according to the manufacturer's instructions.

-

Add the transfection complex to the cells and gently swirl the dish to ensure even distribution.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Protein Expression

-

Approximately 24 hours post-transfection, check for GFP expression using a fluorescence microscope. A successful transfection will show a population of cells with green fluorescence predominantly in the cytoplasm.

Day 3: Live Cell Imaging

-

Carefully replace the culture medium with pre-warmed Live Cell Imaging Solution to reduce background fluorescence.

-

Add Hoechst 33342 to the cells at a final concentration of 1 µg/mL and incubate for 10-15 minutes at 37°C to stain the nuclei.

-

Place the imaging dish onto the stage of a live-cell imaging microscope equipped with an environmental chamber set to 37°C and 5% CO2.

-

Identify a field of view with several healthy, transfected cells.

-

Acquire baseline images in the GFP (for STAT5a-GFP) and DAPI (for Hoechst 33342) channels.

-

Carefully add recombinant human IL-15 to the dish to a final concentration of 50 ng/mL.

-

Immediately start acquiring time-lapse images every 2 minutes for a total of 60 minutes.

IV. Data Analysis

-

For each time point, define regions of interest (ROIs) for the nucleus (based on the Hoechst signal) and the cytoplasm for several individual cells.

-

Measure the mean fluorescence intensity of STAT5a-GFP in the nuclear and cytoplasmic ROIs.

-

Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell at each time point.

-

Plot the change in the nuclear-to-cytoplasmic ratio over time to quantify the kinetics of STAT5a translocation.

V. Expected Results and Quantitative Data

Upon stimulation with IL-15, a time-dependent increase in the nuclear-to-cytoplasmic fluorescence ratio of STAT5a-GFP is expected, indicating the translocation of STAT5a into the nucleus. The translocation should be observable within minutes of IL-15 addition and reach a plateau.

| Parameter | Control (Unstimulated) | IL-15 Stimulated (30 min) |

| STAT5a-GFP Localization | Predominantly Cytoplasmic | Predominantly Nuclear |

| Nuclear/Cytoplasmic Ratio | ~ 1.2 ± 0.2 | ~ 3.5 ± 0.5 |

IL-15 Signaling Pathway

Caption: Simplified IL-15 signaling pathway leading to STAT5 nuclear translocation and gene expression.

References

- 1. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for live-cell imaging of immune synapse formation and activation of CAR T cells against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal PLC Measurement Using WH-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase C (PLC) enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This signaling cascade is integral to numerous physiological processes, and its dysregulation is implicated in various diseases. WH-15 is a fluorogenic, water-soluble analog of PIP2 that serves as a substrate for PLC isozymes.[1][4] Upon cleavage by PLC, this compound yields the highly fluorescent molecule 6-aminoquinoline, providing a direct and sensitive method for measuring PLC activity in vitro.[1][4] These application notes provide detailed protocols for the optimal use of this compound in PLC activity assays, including methods for determining ideal substrate concentration and for screening potential PLC inhibitors.

Signaling Pathway of Phospholipase C

PLC enzymes are effectors for a multitude of cell surface receptors. The canonical signaling pathway involves the activation of PLC, which then hydrolyzes PIP2 at the plasma membrane. The resulting IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Concurrently, DAG remains in the plasma membrane, where it activates protein kinase C (PKC).

Figure 1: Simplified PLC signaling pathway.

This compound Mechanism of Action

This compound mimics the natural substrate PIP2 and is hydrolyzed by PLC. This enzymatic cleavage results in the formation of three products: inositol 1,4,5-trisphosphate (IP3), a quinomethide derivative, and 6-aminoquinoline. The fluorescence of 6-aminoquinoline can be monitored to quantify PLC activity.

Figure 2: Enzymatic cleavage of this compound by PLC.

Data Presentation: this compound Concentration and Assay Conditions

The optimal concentration of this compound is dependent on the specific PLC isozyme and the experimental conditions. Below is a summary of concentrations and conditions reported in various studies.

| PLC Isozyme | This compound Concentration (µM) | Enzyme Concentration | Assay Buffer Components | Reference |

| PLCβ1 | 30 | 20 ng | Not specified | [1] |

| PLCβ3 | 2.5 | 10 nM | Not specified | |

| PLCγ1 | 10 | 0.5 nM | 50 mM HEPES (pH 7.4), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, 0.5% sodium cholate, 0.4 mg/mL BSA | |

| PLCδ1 | 44 | 20 ng | 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, 133 µg/mL BSA |

Table 1: Reported this compound Assay Conditions for Different PLC Isozymes.

Experimental Protocols

Materials and Reagents

-

This compound (store at -20°C or -80°C, protected from light)

-

Purified PLC isozyme of interest

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT)

-

Bovine Serum Albumin (BSA), fatty-acid free

-

PLC inhibitors (e.g., U-73122 for positive control, U-73343 as a negative control)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

384-well or 96-well black microplates

-

Fluorescence microplate reader with excitation at ~344-355 nm and emission at ~530-535 nm

Protocol 1: Determination of Optimal this compound Concentration (Substrate Titration)

To ensure accurate kinetic measurements, it is crucial to determine the Michaelis-Menten constant (Km) of this compound for the specific PLC isozyme being investigated. This protocol outlines the steps for a substrate titration experiment.

Figure 3: Workflow for this compound substrate titration.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, check manufacturer's recommendation) and protect it from light.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested (e.g., 0.5 µM to 50 µM).

-

Prepare a working solution of the purified PLC enzyme at a constant concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up the microplate:

-

Add the serially diluted this compound solutions to different wells.

-

Include a "no enzyme" control for each this compound concentration to measure background fluorescence.

-

Include a "no substrate" control with the enzyme to measure any intrinsic fluorescence from the enzyme preparation.

-

-

Initiate the reaction by adding the PLC enzyme working solution to each well (except the "no enzyme" controls).

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~535 nm) in kinetic mode, taking readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For optimal PLC measurement in subsequent experiments, a this compound concentration of at least 2-3 times the determined Km is recommended to approach enzyme saturation.

Protocol 2: PLC Activity Assay and Inhibitor Screening

This protocol can be used for routine measurement of PLC activity or for screening compound libraries for potential PLC inhibitors.

-

Prepare reagents:

-

This compound working solution: Dilute the this compound stock to the predetermined optimal concentration (from Protocol 1) in Assay Buffer.

-

PLC enzyme working solution: Dilute the purified PLC enzyme to the desired concentration in cold Assay Buffer.

-

Test compounds/inhibitors: Dissolve test compounds and control inhibitors (e.g., U-73122) in DMSO to create stock solutions. Further dilute to the desired final concentrations in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

-

-

Set up the microplate:

-

Sample wells: Add the test compounds at various concentrations.

-

Positive control wells: Add a known PLC inhibitor (e.g., U-73122).

-

Negative control (no inhibitor) wells: Add Assay Buffer with the same final DMSO concentration as the sample wells.

-

Inactive analog control wells: Add U-73343 to control for non-specific effects of the inhibitor scaffold.

-

Blank (no enzyme) wells: Add Assay Buffer with DMSO.

-

-

Add the PLC enzyme working solution to all wells except the blank wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Measure fluorescence intensity as described in Protocol 1.

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Calculate the percentage of inhibition for each test compound concentration relative to the negative control (100% activity).

-

Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

-

Storage and Handling of this compound

Proper storage and handling of this compound are critical for maintaining its stability and performance.

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.[4] A supplier suggests that at -80°C, the stock solution is stable for 6 months, while at -20°C, it is stable for 1 month.[4]

-

Handling: this compound is light-sensitive. All solutions should be prepared and stored in light-protected tubes or containers. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[4] Working solutions should be prepared fresh on the day of the experiment.[4]

Application in Drug Development

The this compound based PLC assay is a valuable tool in drug discovery and development for several reasons:

-

High-Throughput Screening (HTS): The fluorescent nature of the assay makes it amenable to HTS of large compound libraries to identify novel PLC inhibitors.

-

Mechanism of Action Studies: This assay can be used to characterize the mechanism of action of identified inhibitors (e.g., competitive, non-competitive).

-

Structure-Activity Relationship (SAR) Studies: It facilitates the evaluation of the potency and efficacy of newly synthesized analogs of lead compounds.

-

Selectivity Profiling: The assay can be adapted to test the selectivity of inhibitors against a panel of different PLC isozymes.

By providing a robust and sensitive method for measuring PLC activity, the this compound assay can accelerate the discovery and development of new therapeutics targeting PLC-mediated signaling pathways.

References

Application Notes and Protocols for WH-15 Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general template for the use of a hypothetical fluorescent probe, designated here as "WH-15". As of December 2025, specific information regarding a probe with this designation is not publicly available. Researchers must consult the manufacturer's specific product data sheet for critical information such as excitation and emission maxima, recommended concentrations, solvent compatibility, and target specificity before designing and performing any experiments.

Introduction

Fluorescent microscopy is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of specific molecules, organelles, and processes within living and fixed cells.[1][2][] The hypothetical this compound is presented here as a novel fluorescent probe designed for high-specificity and high-resolution imaging. These notes provide detailed protocols for the application of this compound in both live-cell imaging and fixed-cell staining, along with guidelines for data presentation and interpretation.

Product Information (Hypothetical)

To properly use a fluorescent probe, key quantitative data must be known. The following table summarizes the hypothetical properties of this compound.

| Property | Value |

| Target | Hypothetical Target Protein X (TPX) |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 525 nm |

| Quantum Yield | 0.85 |

| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Recommended Working Concentration | 100 nM - 1 µM |

| Photostability | High |

| Cytotoxicity | Low at recommended concentrations |